molecular formula C8H7Br2FO B2460155 1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene CAS No. 1358783-41-1

1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene

Cat. No.: B2460155
CAS No.: 1358783-41-1
M. Wt: 297.949
InChI Key: YZWIZGIISSMERS-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromoethoxy, and fluorine groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene can be synthesized through a multi-step process involving the bromination and etherification of fluorobenzene derivatives. The general synthetic route includes:

    Bromination: Fluorobenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromo-4-fluorobenzene.

    Etherification: The brominated product is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromo groups to hydrogen, forming 2-(2-ethoxy)-4-fluorobenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include 2-(2-ethoxy)-4-fluorobenzene.

Scientific Research Applications

1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene involves its interaction with various molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the fluorine atom can engage in hydrogen bonding and dipole interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of a fluorine atom.

    1-Bromo-2-(2-bromoethoxy)ethane: Lacks the fluorine substitution, affecting its reactivity and applications.

    2-Bromoethyl methyl ether: Contains a methyl ether group, differing in its chemical behavior and uses.

Uniqueness: 1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

1-bromo-2-(2-bromoethoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c9-3-4-12-8-5-6(11)1-2-7(8)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWIZGIISSMERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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